((1,3-Bis(phenylthio)propyl)thio)benzene
Description
((1,3-Bis(phenylthio)propyl)thio)benzene (CAS: 906631-76-3; synonyms: NSC 271587, CID321322) is a trithioether compound featuring a central propane chain substituted with two phenylthio groups at the 1- and 3-positions, with an additional thio-linked benzene ring at the terminal position . Its structure (C21H20S3) confers unique steric and electronic properties due to the sulfur atoms’ lone pairs and the aromatic phenyl groups. The compound is commercially available, indicating its utility in synthetic chemistry or materials science, though specific applications remain understudied in the provided evidence .
Properties
CAS No. |
69519-81-9 |
|---|---|
Molecular Formula |
C21H20S3 |
Molecular Weight |
368.6 g/mol |
IUPAC Name |
1,3-bis(phenylsulfanyl)propylsulfanylbenzene |
InChI |
InChI=1S/C21H20S3/c1-4-10-18(11-5-1)22-17-16-21(23-19-12-6-2-7-13-19)24-20-14-8-3-9-15-20/h1-15,21H,16-17H2 |
InChI Key |
MWYXTMRUSSQKQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(SC2=CC=CC=C2)SC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((1,3-Bis(phenylthio)propyl)thio)benzene typically involves a series of thiolation reactions. One common method starts with benzyl alcohol, which undergoes esterification followed by thiolation to yield the desired compound .
Industrial Production Methods: Industrial production of ((1,3-Bis(phenylthio)propyl)thio)benzene involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions: ((1,3-Bis(phenylthio)propyl)thio)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound back to its thiol form.
Substitution: Nucleophilic substitution reactions can replace the phenylthio groups with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium hydride or potassium tert-butoxide are employed.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives .
Scientific Research Applications
Chemistry: ((1,3-Bis(phenylthio)propyl)thio)benzene is used as an intermediate in organic synthesis. It is employed in the preparation of sulfur-containing compounds, dyes, polymers, and fluorescent materials .
Biology and Medicine: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in the development of new pharmaceuticals due to its unique chemical properties .
Industry: Industrially, ((1,3-Bis(phenylthio)propyl)thio)benzene is used in the production of advanced materials, including polymers and electronic components. Its stability and reactivity make it a valuable component in various manufacturing processes .
Mechanism of Action
The mechanism of action of ((1,3-Bis(phenylthio)propyl)thio)benzene involves its interaction with molecular targets through its thiol groups. These interactions can lead to the formation of covalent bonds with target molecules, affecting their function and activity. The pathways involved include thiol-disulfide exchange reactions and nucleophilic attack on electrophilic centers .
Comparison with Similar Compounds
a. 1-(3-(Phenylthio)propylthio)benzene (1,3-Dithioether)
- Structure : A dithioether with two sulfur atoms on a propane backbone linked to benzene rings .
- Synthesis : Synthesized via silica-catalyzed reactions at room temperature, yielding 82% after purification .
- Contrast: The target compound adds a third phenylthio group, increasing molecular weight (MW: 376.6 g/mol vs. 290.4 g/mol for the dithioether) and steric hindrance.
b. Phenothiazine Derivatives
- Structure: Nitrogen- and sulfur-containing heterocycles (e.g., 2-chloro-10-(3-dimethylaminopropyl)phenothiazine) with conjugated π-systems .
- Contrast: Unlike phenothiazines, the target compound lacks a fused heterocyclic ring, reducing planarity and conjugation. This difference impacts electronic properties, making the trithioether less suitable for applications requiring charge transport (e.g., organic electronics) .
c. Thiophene-Based π-Spacers (e.g., 4,8-Dimethoxy-benzo[1,2-b:4,5-b']dithiophene)
- Structure : Conjugated dithiophene derivatives with methoxy substituents .
- Contrast: The target compound’s non-conjugated thioether linkages limit electronic delocalization, rendering it unsuitable as a π-spacer in dyes or semiconductors. However, its flexible propane backbone may enhance solubility in nonpolar solvents compared to rigid thiophene systems .
2.2 Physicochemical Properties
Key Observations :
a. Lithiation Reactions
- Comparison: Heteroatom-assisted lithiation of 1,3-bis(dimethylamino)benzene derivatives forms mixed lithium aggregates . The target compound’s sulfur atoms could similarly direct lithiation but with distinct regioselectivity due to sulfur’s weaker coordination compared to nitrogen .
2.4 Regulatory and Commercial Aspects
- Toxicity: Not listed in the TRI chemicals report , suggesting lower regulatory scrutiny compared to perfluoroalkyl derivatives (e.g., CAS 1078142-10-5) .
- Availability : Supplied by TCI Chemicals and others, indicating industrial relevance . In contrast, many thiophene-based spacers (e.g., 4,8-dimethoxy-benzo[1,2-b:4,5-b']dithiophene) require specialized synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
